molecular formula C24H24N2O7 B12179435 2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(1,3-benzodioxol-5-yl)acetamide

2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(1,3-benzodioxol-5-yl)acetamide

Cat. No.: B12179435
M. Wt: 452.5 g/mol
InChI Key: MNAZPGAUENJHEP-UHFFFAOYSA-N
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Description

2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(1,3-benzodioxol-5-yl)acetamide is a complex organic compound with a unique spiro structure. This compound is characterized by its intricate molecular architecture, which includes a chromene ring fused with a piperidine ring, and an acetamide group linked to a benzodioxole moiety. The compound’s distinct structure lends itself to various chemical and biological applications.

Preparation Methods

The synthesis of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(1,3-benzodioxol-5-yl)acetamide involves multiple steps, typically starting with the formation of the chromene and piperidine rings. The synthetic route may include:

    Formation of the Chromene Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Spiro Compound Formation: The chromene ring is then fused with a piperidine ring through a spiro linkage.

    Acetylation: The resulting spiro compound is acetylated to introduce the acetyl group.

    Linking with Benzodioxole: Finally, the acetamide group is linked to the benzodioxole moiety through an ether linkage.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(1,3-benzodioxol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(1,3-benzodioxol-5-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: It may have potential therapeutic applications, including as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(1,3-benzodioxol-5-yl)acetamide can be compared with other similar compounds, such as:

    2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(3,4-dimethoxybenzyl)acetamide: This compound has a similar core structure but with different substituents on the benzene ring.

    2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-cyclooctylacetamide: This variant features a cyclooctyl group instead of the benzodioxole moiety.

The uniqueness of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(1,3-benzodioxol-5-yl)acetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H24N2O7

Molecular Weight

452.5 g/mol

IUPAC Name

2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-(1,3-benzodioxol-5-yl)acetamide

InChI

InChI=1S/C24H24N2O7/c1-15(27)26-8-6-24(7-9-26)12-19(28)18-4-3-17(11-21(18)33-24)30-13-23(29)25-16-2-5-20-22(10-16)32-14-31-20/h2-5,10-11H,6-9,12-14H2,1H3,(H,25,29)

InChI Key

MNAZPGAUENJHEP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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